molecular formula C7H12ClN3O B13509377 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B13509377
M. Wt: 189.64 g/mol
InChI Key: DSPAJNXICOKJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H12ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the reduction of the ester group to an alcohol and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to yield a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), primary or secondary amines

Major Products Formed

    Oxidation: 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanone, 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanoic acid

    Reduction: 2-(5-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-ol

    Substitution: 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethanol derivatives with various substituents

Scientific Research Applications

2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12ClN3O

Molecular Weight

189.64 g/mol

IUPAC Name

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H11N3O.ClH/c11-4-3-6-8-7(10-9-6)5-1-2-5;/h5,11H,1-4H2,(H,8,9,10);1H

InChI Key

DSPAJNXICOKJRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.